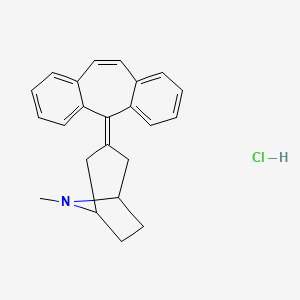
N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a nitrobenzamide core with hydroxyethyl and norbornyl substituents, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to a benzene ring to form p-nitrobenzene.
Amidation: Conversion of p-nitrobenzene to p-nitrobenzamide through reaction with an amine.
Substitution: Introduction of the hydroxyethyl and norbornyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. These methods prioritize yield, purity, and cost-effectiveness. Common techniques include:
Catalytic hydrogenation: To reduce nitro groups to amines.
Refluxing: To facilitate substitution reactions.
Purification: Using crystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyethyl groups to aldehydes or carboxylic acids.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide may have applications in several fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide would depend on its specific biological or chemical target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The hydroxyethyl and norbornyl groups may influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxyethyl)-N-methyl-p-nitrobenzamide
- N-(2-Hydroxyethyl)-N-ethyl-p-nitrobenzamide
- N-(2-Hydroxyethyl)-N-(2-norbornyl)methyl-p-nitrobenzamide
Uniqueness
N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide is unique due to the presence of the 3-methyl-2-norbornyl group, which may impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications.
Propiedades
Número CAS |
36398-84-2 |
|---|---|
Fórmula molecular |
C18H24N2O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]-4-nitrobenzamide |
InChI |
InChI=1S/C18H24N2O4/c1-12-14-2-3-15(10-14)17(12)11-19(8-9-21)18(22)13-4-6-16(7-5-13)20(23)24/h4-7,12,14-15,17,21H,2-3,8-11H2,1H3 |
Clave InChI |
XVSCWMFAGQJBIP-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CCC(C2)C1CN(CCO)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)





![oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine](/img/structure/B14679609.png)


![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)
